molecular formula C8H17NO B1288031 1-(Aminomethyl)cycloheptanol CAS No. 45732-95-4

1-(Aminomethyl)cycloheptanol

Cat. No. B1288031
Key on ui cas rn: 45732-95-4
M. Wt: 143.23 g/mol
InChI Key: ZOIJDKLCFSGRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106073B2

Procedure details

Acetyl chloride (264 ml) and tetrahydrofuran (191 ml) were charged to a vessel containing 2-propanol (1143 ml) maintaining the temperature at 10° C. to 15° C. 1-(aminomethyl)cycloheptanol (381 g) in tetrahydrofuran (1613 ml) and tetrahydrofuran (381 ml) were charged maintaining the temperature at 10° C. to 15° C. The reaction mixture was stirred for 50 minutes and filtered. The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml). The filter cake was dried at 40° C. for 23 hours to provide the title compound as a colourless solid (464 g).
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One
Quantity
1143 mL
Type
reactant
Reaction Step Two
Quantity
381 g
Type
reactant
Reaction Step Three
Quantity
1613 mL
Type
solvent
Reaction Step Three
Quantity
381 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Cl:4])(=O)C.CC(O)C.[NH2:9][CH2:10][C:11]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCCC1>[ClH:4].[NH2:9][CH2:10][C:11]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:4.5|

Inputs

Step One
Name
Quantity
264 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
191 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1143 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
381 g
Type
reactant
Smiles
NCC1(CCCCCC1)O
Name
Quantity
1613 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
381 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 10° C. to 15° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 10° C. to 15° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml)
CUSTOM
Type
CUSTOM
Details
The filter cake was dried at 40° C. for 23 hours
Duration
23 h

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
Cl.NCC1(CCCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 464 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08106073B2

Procedure details

Acetyl chloride (264 ml) and tetrahydrofuran (191 ml) were charged to a vessel containing 2-propanol (1143 ml) maintaining the temperature at 10° C. to 15° C. 1-(aminomethyl)cycloheptanol (381 g) in tetrahydrofuran (1613 ml) and tetrahydrofuran (381 ml) were charged maintaining the temperature at 10° C. to 15° C. The reaction mixture was stirred for 50 minutes and filtered. The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml). The filter cake was dried at 40° C. for 23 hours to provide the title compound as a colourless solid (464 g).
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One
Quantity
1143 mL
Type
reactant
Reaction Step Two
Quantity
381 g
Type
reactant
Reaction Step Three
Quantity
1613 mL
Type
solvent
Reaction Step Three
Quantity
381 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Cl:4])(=O)C.CC(O)C.[NH2:9][CH2:10][C:11]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCCC1>[ClH:4].[NH2:9][CH2:10][C:11]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:4.5|

Inputs

Step One
Name
Quantity
264 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
191 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1143 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
381 g
Type
reactant
Smiles
NCC1(CCCCCC1)O
Name
Quantity
1613 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
381 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 10° C. to 15° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 10° C. to 15° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml)
CUSTOM
Type
CUSTOM
Details
The filter cake was dried at 40° C. for 23 hours
Duration
23 h

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
Cl.NCC1(CCCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 464 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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